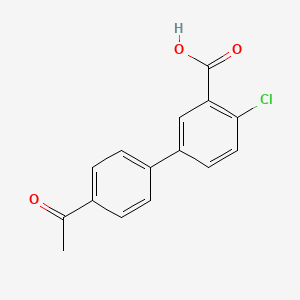
2-(4-Acetylphenyl)-4-chlorobenzoic acid, 95%
Übersicht
Beschreibung
2-(4-Acetylphenyl)-4-chlorobenzoic acid, commonly referred to as 4-chlorobenzoic acid, is a versatile compound with a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry. 4-chlorobenzoic acid is a white, crystalline solid with a melting point of 191–193 °C and a boiling point of 302 °C. It is soluble in organic solvents such as ethanol and acetone, and insoluble in water. It is a useful intermediate in the synthesis of various organic compounds, and its derivatives have been used in the synthesis of various drugs.
Wirkmechanismus
The mechanism of action of 4-chlorobenzoic acid is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of fatty acids, proteins, and other compounds in the body. It is also believed to act as an antioxidant, preventing the formation of free radicals and other reactive species.
Biochemical and Physiological Effects
4-chlorobenzoic acid has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of bacteria, fungi, and certain viruses. It has also been found to have anti-inflammatory and analgesic effects, and to reduce the production of inflammatory mediators. In addition, it has been found to have anti-cancer effects, and to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-chlorobenzoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. In addition, it is soluble in a variety of organic solvents, making it easy to use in laboratory syntheses. However, it is important to note that 4-chlorobenzoic acid is toxic, and should be handled with care. It is also volatile, and should be stored in a tightly sealed container.
Zukünftige Richtungen
Given the wide range of applications of 4-chlorobenzoic acid, there are many potential future directions for research. For example, further studies could be conducted to explore its potential as an inhibitor of enzymes involved in the synthesis of fatty acids, proteins, and other compounds in the body. Additionally, studies could be conducted to explore its potential as an antioxidant, and as an anti-cancer agent. Furthermore, studies could be conducted to explore its potential as a fluorescent probe, chromogenic reagent, or affinity reagent. Finally, studies could be conducted to explore its potential for use in the synthesis of polymers, resins, and other materials.
Synthesemethoden
4-chlorobenzoic acid can be synthesized by several methods, including oxidation of 4-chlorotoluene, reduction of 4-chloro-3-nitrobenzoic acid, and Friedel-Crafts acylation of 4-chlorotoluene with acetic anhydride. The most commonly used method is the oxidation of 4-chlorotoluene with a mixture of nitric acid and sulfuric acid. The oxidation reaction is conducted at a temperature of about 80 °C for about two hours. The reaction mixture is then cooled and the product is extracted with a suitable organic solvent. The crude product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-chlorobenzoic acid is a versatile compound with a wide range of applications in scientific research. It is used in the synthesis of various organic compounds and drugs, and has been used in the synthesis of several antibiotics, antifungals, and anti-inflammatory agents. In addition, it is used in the synthesis of dyes, pigments, and other materials. It is also used in the synthesis of polymers, resins, and other materials. Furthermore, 4-chlorobenzoic acid is used in the synthesis of various analytical reagents, including fluorescent probes, chromogenic reagents, and affinity reagents.
Eigenschaften
IUPAC Name |
2-(4-acetylphenyl)-4-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-9(17)10-2-4-11(5-3-10)14-8-12(16)6-7-13(14)15(18)19/h2-8H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFKJFFYLUHWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689786 | |
| Record name | 4'-Acetyl-5-chloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-07-9 | |
| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 4′-acetyl-5-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261910-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Acetyl-5-chloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















